REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6](=[S:8])[NH2:7].[K].Cl[C:11]([CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])=O.C(O)C>C(O)(=O)C>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1[S:8][C:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:11][N:7]=1 |f:1.2,^1:8|
|
Name
|
ethyl chloroformylacetate potassium salt
|
Quantity
|
4.15 g
|
Type
|
reactant
|
Smiles
|
[K].ClC(=O)CC(=O)OCC
|
Name
|
|
Quantity
|
2.52 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
3.15 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C(N)=S
|
Name
|
ethyl chloroformylacetate potassium salt
|
Quantity
|
6.23 g
|
Type
|
reactant
|
Smiles
|
[K].ClC(=O)CC(=O)OCC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
3.78 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Afte refluxing for 4 h
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
ADDITION
|
Details
|
diluted with saturated aqueous sodium bicarbonate
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The ethyl acetate layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography
|
Type
|
WASH
|
Details
|
From the fraction eluted with ethyl acetate-hexane (1:1
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=CC=C1)C=1SC(=CN1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.29 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 62.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |